molecular formula C6H6Cl3N3O2 B11613909 2-(2,3,3-Trichloro-1-nitroprop-2-en-1-ylidene)imidazolidine

2-(2,3,3-Trichloro-1-nitroprop-2-en-1-ylidene)imidazolidine

Cat. No.: B11613909
M. Wt: 258.5 g/mol
InChI Key: AFZQRVIAXVGDLI-UHFFFAOYSA-N
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Description

2-(2,3,3-Trichloro-1-nitroprop-2-en-1-ylidene)imidazolidine is a chemical compound with the molecular formula C6H5Cl3N2O3. It is known for its unique structure, which includes a trichloronitropropene moiety linked to an imidazolidine ring. This compound is primarily used in research settings and has various applications in organic synthesis and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,3-Trichloro-1-nitroprop-2-en-1-ylidene)imidazolidine typically involves the reaction of 3,3,3-trichloro-1-nitropropene with imidazolidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, industrial production methods may involve scaling up the reaction conditions mentioned above. This includes optimizing the reaction parameters, such as temperature, solvent, and reaction time, to achieve higher yields and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,3-Trichloro-1-nitroprop-2-en-1-ylidene)imidazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,3,3-Trichloro-1-nitroprop-2-en-1-ylidene)imidazolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3,3-Trichloro-1-nitroprop-2-en-1-ylidene)imidazolidine involves its reactivity towards nucleophiles and electrophiles. The trichloromethyl group acts as an electrophilic center, making the compound susceptible to nucleophilic attack. The nitro group enhances the electrophilicity of the compound, facilitating various chemical transformations . The imidazolidine ring provides stability and rigidity to the molecule, allowing it to participate in specific reactions with high selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3,3-Trichloro-1-nitroprop-2-en-1-ylidene)imidazolidine is unique due to its combination of a trichloronitropropene moiety with an imidazolidine ring. This structure imparts distinct reactivity and stability, making it valuable for specific synthetic applications. The presence of both electron-withdrawing and electron-donating groups in the molecule allows for versatile chemical transformations, distinguishing it from other similar compounds.

Properties

Molecular Formula

C6H6Cl3N3O2

Molecular Weight

258.5 g/mol

IUPAC Name

2-(2,3,3-trichloro-1-nitroprop-2-enylidene)imidazolidine

InChI

InChI=1S/C6H6Cl3N3O2/c7-3(5(8)9)4(12(13)14)6-10-1-2-11-6/h10-11H,1-2H2

InChI Key

AFZQRVIAXVGDLI-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])N1

solubility

>38.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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